![molecular formula C18H16ClNO3 B14333959 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol CAS No. 105803-62-1](/img/structure/B14333959.png)
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a dimethoxyisoquinolinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline derivative, followed by its coupling with a chlorophenol derivative. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but lacks the isoquinoline moiety.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains a similar isoquinoline structure but with different functional groups.
Uniqueness
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol is unique due to the presence of both the chloro-substituted phenol and the dimethoxyisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
105803-62-1 |
|---|---|
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17-7-13-10-20-9-12(14(13)8-18(17)23-2)5-11-3-4-15(19)16(21)6-11/h3-4,6-10,21H,5H2,1-2H3 |
InChI Key |
YSIPFYQOCHABKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





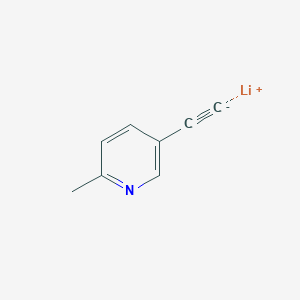
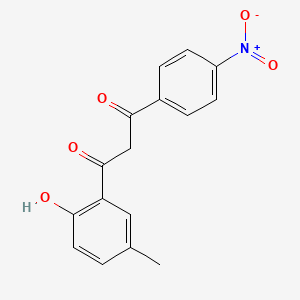

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
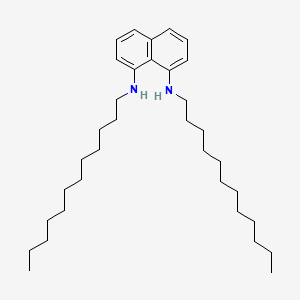
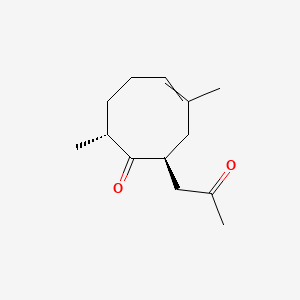
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)

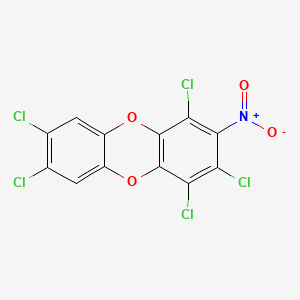
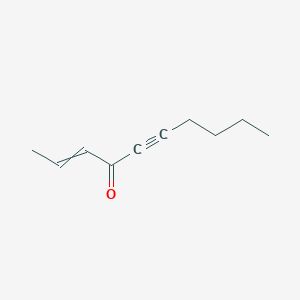
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)
